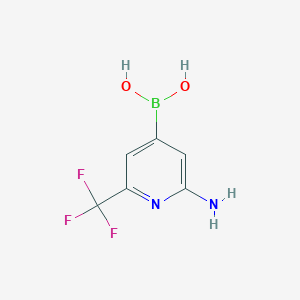
2-Amino-6-(trifluoromethyl)pyridine-4-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Amino-6-(trifluoromethyl)pyridin-4-yl]boronic acid: is a boronic acid derivative that contains a trifluoromethyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-amino-6-(trifluoromethyl)pyridin-4-yl]boronic acid typically involves the following steps:
-
Starting Material Preparation: : The synthesis begins with the preparation of 2-amino-6-(trifluoromethyl)pyridine. This can be achieved through various methods, including the reaction of 2,6-dichloropyridine with trifluoromethylamine under basic conditions .
-
Borylation: : The key step in the synthesis is the introduction of the boronic acid group. This can be accomplished using a palladium-catalyzed borylation reaction. For example, 2-amino-6-(trifluoromethyl)pyridine can be reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of [2-amino-6-(trifluoromethyl)pyridin-4-yl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of catalyst, reaction temperature, and solvent. Continuous flow reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
-
Suzuki-Miyaura Coupling: : [2-Amino-6-(trifluoromethyl)pyridin-4-yl]boronic acid is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .
-
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, although these are less common compared to its use in coupling reactions.
Common Reagents and Conditions
Palladium Catalyst: Palladium(II) acetate or palladium(0) complexes are commonly used as catalysts in Suzuki-Miyaura coupling reactions.
Base: Potassium carbonate or sodium hydroxide is often used as a base to facilitate the reaction.
Solvent: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from reactions involving [2-amino-6-(trifluoromethyl)pyridin-4-yl]boronic acid are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
Chemistry
In chemistry, [2-amino-6-(trifluoromethyl)pyridin-4-yl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable reagent for constructing biaryl structures.
Biology and Medicine
In the field of biology and medicine, this compound is explored for its potential as a pharmacophore in drug discovery. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, making it an attractive moiety for medicinal chemists .
Industry
In industry, [2-amino-6-(trifluoromethyl)pyridin-4-yl]boronic acid is used in the development of advanced materials, including polymers and electronic materials. Its unique properties contribute to the performance and functionality of these materials .
作用機序
The mechanism of action of [2-amino-6-(trifluoromethyl)pyridin-4-yl]boronic acid in chemical reactions primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product .
類似化合物との比較
Similar Compounds
2-Amino-6-(trifluoromethyl)pyridine: This compound lacks the boronic acid group but shares the trifluoromethyl-substituted pyridine core.
4-Amino-2-(trifluoromethyl)pyridine: Similar structure but with the amino group at a different position.
6-(Trifluoromethyl)pyridine-2-boronic acid: Similar boronic acid derivative with the trifluoromethyl group at a different position.
Uniqueness
The uniqueness of [2-amino-6-(trifluoromethyl)pyridin-4-yl]boronic acid lies in its combination of the trifluoromethyl group and the boronic acid moiety. This combination imparts distinct reactivity and properties, making it a versatile reagent in organic synthesis and a valuable building block in various applications.
特性
分子式 |
C6H6BF3N2O2 |
|---|---|
分子量 |
205.93 g/mol |
IUPAC名 |
[2-amino-6-(trifluoromethyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C6H6BF3N2O2/c8-6(9,10)4-1-3(7(13)14)2-5(11)12-4/h1-2,13-14H,(H2,11,12) |
InChIキー |
CMOFMLDNOONZSI-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC(=C1)N)C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Trifluoromethyl)-3,5,11-triazatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene](/img/structure/B13467788.png)
![2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethanol](/img/structure/B13467791.png)
![Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate](/img/structure/B13467798.png)

![rac-(3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B13467809.png)
![1-Bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13467812.png)
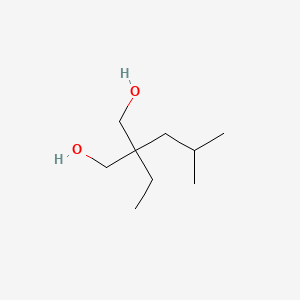
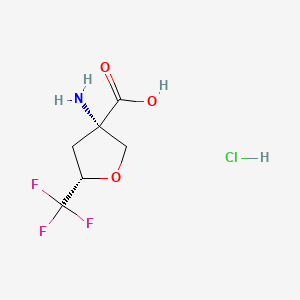
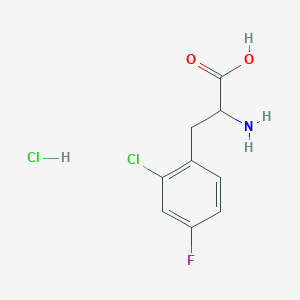
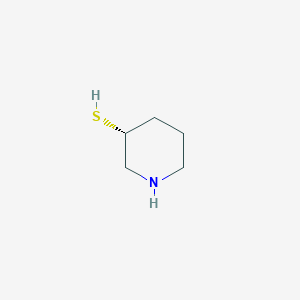
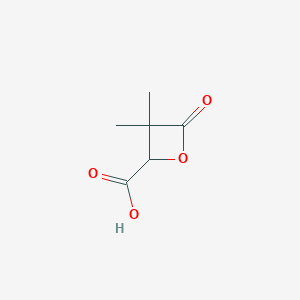

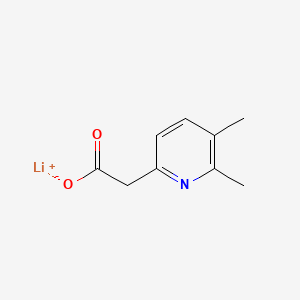
![3-[(2,2-Difluoroethyl)sulfanyl]azetidine hydrochloride](/img/structure/B13467862.png)
